![molecular formula C21H14N3+ B492329 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B492329.png)
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methyl-3,4-diaza-11-azoniahexacyclo[137102,1404,1205,10019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate arrangement of nitrogen and carbon atoms, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve cyclization reactions, where smaller molecular units are combined to form the hexacyclic structure. Industrial production methods may include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitrogen and carbon atoms within the hexacyclic structure.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of hexacyclic structures and their reactivity. In biology, it has potential applications in drug design and development due to its unique structure and reactivity. In medicine, it may be explored for its potential therapeutic properties. Industrial applications include its use as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene involves its interaction with molecular targets and pathways within biological systems. The compound’s hexacyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene stands out due to its unique hexacyclic structure and the presence of multiple nitrogen atoms. Similar compounds include other hexacyclic structures with varying arrangements of nitrogen and carbon atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which contributes to its stability and reactivity.
Properties
Molecular Formula |
C21H14N3+ |
|---|---|
Molecular Weight |
308.4g/mol |
IUPAC Name |
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C21H14N3/c1-23-17-10-2-3-11-18(17)24-19(23)12-16-14-8-4-6-13-7-5-9-15(20(13)14)21(16)22-24/h2-12H,1H3/q+1 |
InChI Key |
TZVOHUOWCRKMGJ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC=CC=C61 |
Canonical SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)
![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)
![8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B492336.png)

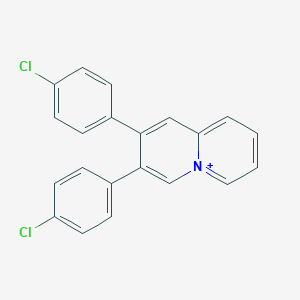

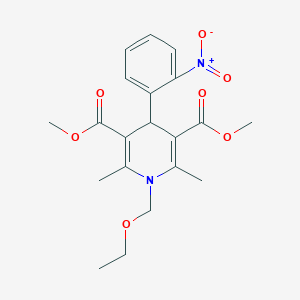
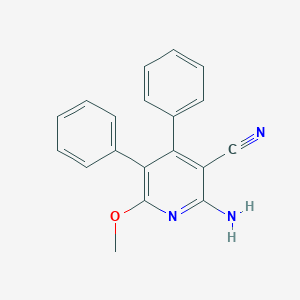
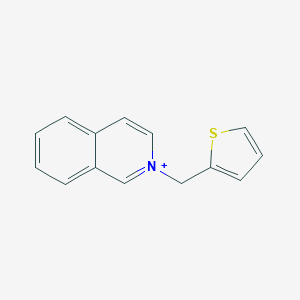

![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)
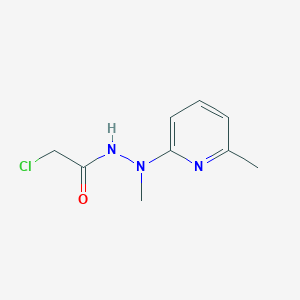
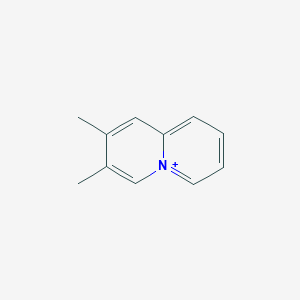
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
